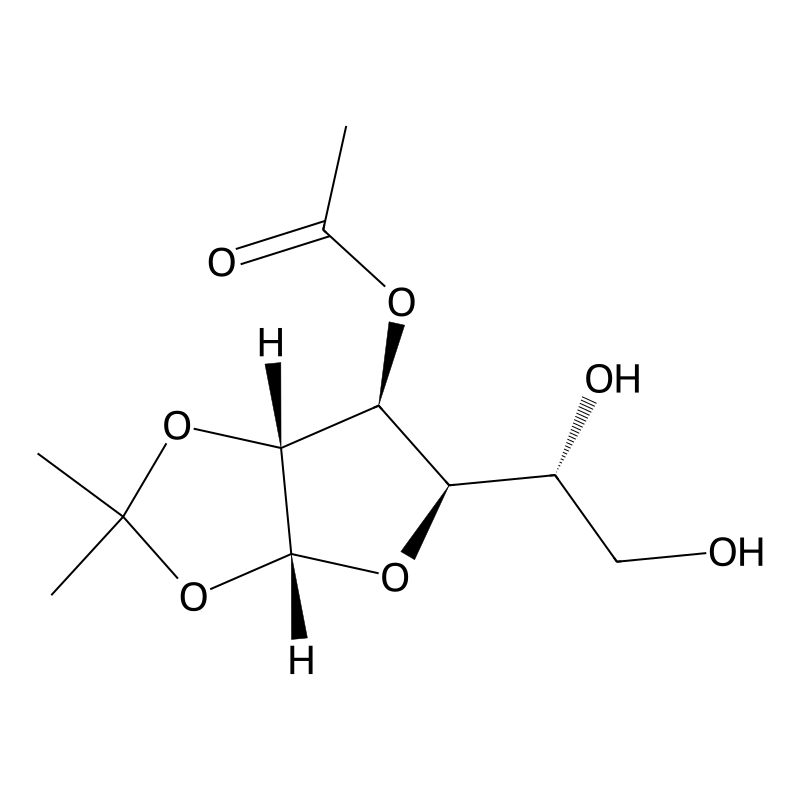3-O-Acetyl-1,2-O-isopropylidene-a-D-glucofuranose

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Synthesis and Characterization:
3-O-Acetyl-1,2-O-isopropylidene-α-D-glucofuranose (3A12-Glc) is a derivative of α-D-glucofuranose, a form of glucose with a five-membered ring structure. It is synthesized by reacting α-D-glucofuranose with acetone in the presence of an acid catalyst. [] This compound has been well-characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR). []
Glycosyl Donor and Protecting Group:
3A12-Glc finds application in organic synthesis as a glycosyl donor. Glycosyl donors are sugar molecules modified to selectively react with acceptor molecules to form glycosidic bonds, which are essential linkages in carbohydrates. The presence of the isopropylidene group protects the hydroxyl groups at positions 1, 2, and 5 of the glucose ring, directing the glycosylation reaction to occur specifically at the 3-hydroxyl group. [] This chemoselectivity makes 3A12-Glc a valuable tool for the synthesis of complex carbohydrates, including glycosides, glycoconjugates, and oligosaccharides. []
Study of Carbohydrate-Protein Interactions:
3A12-Glc is also employed in studies of carbohydrate-protein interactions. These interactions play crucial roles in various biological processes, such as cell signaling, adhesion, and recognition. By attaching 3A12-Glc to a protein through a linker molecule, researchers can investigate the specific binding sites and affinities between the protein and different carbohydrate moieties. This information is valuable for understanding the mechanisms of carbohydrate-protein interactions in biological systems. []
3-O-Acetyl-1,2-O-isopropylidene-alpha-D-glucofuranose is a glycoside derivative of D-glucose characterized by the presence of an acetyl group at the 3-position and isopropylidene protection at the 1 and 2 positions. Its molecular formula is C₁₁H₁₈O₇, with a molecular weight of approximately 262.26 g/mol. This compound is commonly used in organic synthesis and biochemical research due to its structural properties that mimic natural sugars, making it valuable for studying carbohydrate interactions and enzymatic processes .
- Hydrolysis: The acetyl and isopropylidene groups can be hydrolyzed under acidic or basic conditions, yielding free D-glucose.
- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
- Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds or carboxylic acids.
These reactions are crucial for modifying the compound for various applications in synthetic organic chemistry and biochemistry .
Research indicates that 3-O-Acetyl-1,2-O-isopropylidene-alpha-D-glucofuranose exhibits biological activity relevant to enzymatic studies and potential therapeutic applications. It may act as a substrate or inhibitor for specific glycosidases, enzymes that hydrolyze glycosidic bonds. Such interactions can provide insights into carbohydrate metabolism and enzyme mechanisms, making it a useful compound in pharmacological research .
The synthesis of 3-O-Acetyl-1,2-O-isopropylidene-alpha-D-glucofuranose typically involves the following steps:
- Protection of Hydroxyl Groups: D-glucose is treated with acetone in the presence of an acid catalyst to form the isopropylidene acetal.
- Acetylation: The resulting compound undergoes acetylation using acetic anhydride or acetyl chloride to introduce the acetyl group at the 3-position.
- Purification: The product is purified through recrystallization or chromatography to obtain the desired purity.
This multi-step synthesis allows for the selective modification of hydroxyl groups while maintaining the integrity of the sugar framework .
3-O-Acetyl-1,2-O-isopropylidene-alpha-D-glucofuranose finds applications in various fields:
- Organic Synthesis: It serves as an intermediate in synthesizing more complex carbohydrates and glycosides.
- Biochemical Research: Used in studies involving carbohydrate-protein interactions, enzyme kinetics, and metabolic pathways.
- Pharmaceuticals: Potential use in drug development targeting glycoside-related pathways or diseases.
Its versatility makes it a valuable tool for researchers in both synthetic and biological chemistry .
Studies on 3-O-Acetyl-1,2-O-isopropylidene-alpha-D-glucofuranose have focused on its interactions with various enzymes, particularly glycosidases. These interactions can reveal important information about enzyme specificity and substrate recognition. For instance, kinetic studies may demonstrate how this compound acts as a competitive inhibitor for certain enzymes involved in carbohydrate metabolism. Understanding these interactions aids in designing better inhibitors for therapeutic purposes .
Several compounds are structurally similar to 3-O-Acetyl-1,2-O-isopropylidene-alpha-D-glucofuranose. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-O-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose | Two isopropylidene groups | Greater steric hindrance due to additional protection |
| 1,2:5,6-di-O-isopropylidene-beta-D-fructofuranose | Beta configuration at C1 | Different sugar backbone (fructose) |
| 2-O-Acetyl-1,3:4-di-O-isopropylidene-alpha-D-galactofuranose | Acetate at C2 and different sugar (galactose) | Distinct sugar type affecting biological activity |
The unique combination of the acetyl group at position 3 and isopropylidene protection distinguishes 3-O-Acetyl-1,2-O-isopropylidene-alpha-D-glucofuranose from other similar compounds. Its specific structural features influence its reactivity and biological interactions, making it a subject of interest in both synthetic organic chemistry and biochemistry .








